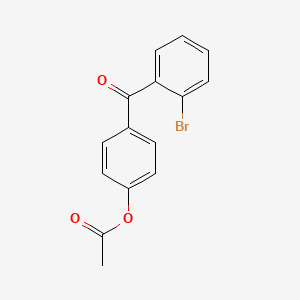

4-Acetoxy-2'-bromobenzophenone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[4-(2-bromobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPADGRBOLMGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641697 | |

| Record name | 4-(2-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-44-2 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](2-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetoxy 2 Bromobenzophenone and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The foundational steps in synthesizing the target compound involve the construction of a specifically substituted benzophenone (B1666685) scaffold and the subsequent acetylation of a phenolic precursor.

Synthesis of Bromobenzophenone Scaffolds

The creation of the 2'-bromobenzophenone core is a critical initial step. The classical and most widely used method for this transformation is the Friedel-Crafts acylation. nih.govyoutube.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). acs.orgoregonstate.edu

To obtain the desired 2'-bromo substitution pattern, one of two primary Friedel-Crafts strategies can be employed:

The acylation of a suitable benzene (B151609) derivative with 2-bromobenzoyl chloride.

The acylation of bromobenzene (B47551) with a benzoyl chloride derivative bearing a hydroxyl or protected hydroxyl group at the 4-position.

The ketone product of a Friedel-Crafts acylation is less reactive than the starting aromatic compound, which conveniently prevents multiple acylations from occurring. acs.org However, the regioselectivity of the reaction is a crucial consideration, governed by the electronic and steric effects of the substituents on the aromatic rings. For instance, in the synthesis of 4-Chloro-4'-hydroxybenzophenone, the reaction of phenol (B47542) with p-chlorobenzoyl chloride in the presence of AlCl₃ proceeds to give the desired product in high yield. researchgate.netresearchgate.net A similar approach using 2-bromobenzoyl chloride and a 4-substituted phenol derivative would be a logical route to the precursor of 4-acetoxy-2'-bromobenzophenone.

The synthesis of the key precursor, 4-hydroxy-2'-bromobenzophenone, can be achieved via the Friedel-Crafts reaction between phenol and 2-bromobenzoyl chloride. The hydroxyl group of phenol is a powerful ortho-, para-director. While the para-substituted product is typically favored, careful control of reaction conditions is necessary to maximize its yield and minimize the formation of the ortho-isomer. Alternative methods for preparing hydroxybenzophenones include the hydrolysis of halogenated benzophenones or the demethylation of methoxy-substituted benzophenones. nih.govnih.gov

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Phenol | p-Chlorobenzoyl chloride | AlCl₃ | o-Dichlorobenzene | Yields 4-Chloro-4'-hydroxy benzophenone in excellent yield (78% crude). The reaction proceeds via direct nuclear acylation. | researchgate.net |

| Phenol | Trichloromethylbenzene | AlCl₃ | 1,2-Dichloroethane | Produces 4-hydroxybenzophenone (B119663) with a yield that can reach 90%. This method avoids using an acyl chloride directly. | nih.govnih.gov |

| Aromatic Ethers | Carboxylic Acids | Methanesulfonic Acid/Graphite | - | A simple and improved procedure for regioselective acylation of aromatic ethers on the surface of graphite. | nih.gov |

Acetylation Techniques for Phenolic Precursors

Once the 4-hydroxy-2'-bromobenzophenone precursor is synthesized, the final step is the acetylation of the phenolic hydroxyl group. This is a standard esterification reaction. A common and effective method involves reacting the hydroxy-benzophenone with an acyl chloride, such as acetyl chloride, or an anhydride, like acetic anhydride. researchgate.net

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and catalyze the reaction. The choice of solvent and reaction conditions can be optimized to ensure complete conversion and high purity of the final this compound product. These esterification reactions are generally high-yielding and can be performed under mild conditions. researchgate.net

Table 2: Acetylation Methods for Phenolic Compounds

| Phenolic Substrate | Acetylation Reagent | Catalyst/Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Hydroxy-benzophenone | Acyl chloride or Sulfonyl chloride | Not specified (typically a base like pyridine) | Not specified | Standard esterification conditions. | researchgate.net |

| Various Phenols | Acetic Acid | Phosphorus pentoxide | Excess Acetic Acid | Heating on a water bath. Yields of 10-40%. | researchgate.net |

Direct and Optimized Synthetic Routes

To overcome the limitations of classical multi-step syntheses, research has focused on developing more direct, regioselective, and efficient routes utilizing modern catalytic systems.

Regioselective Synthesis Approaches

Regioselectivity is a paramount challenge in the synthesis of polysubstituted aromatic compounds like this compound. In Friedel-Crafts acylation, the substitution pattern is dictated by the directing effects of the substituents already present on the aromatic rings. youtube.com Achieving the desired 2'-bromo substitution can be complicated by steric hindrance and the electronic properties of other functional groups.

Modern approaches aim to achieve regiodivergent outcomes by switching the reaction mechanism. For example, while classical Friedel-Crafts acylation proceeds via an ionic pathway leading to predictable ortho/para substitution, radical-based C-H acylation can provide access to different regioisomers. A method employing cooperative photoredox and N-heterocyclic carbene (NHC) radical catalysis has been shown to achieve C-H acylation of arenes with a regiochemical outcome different from the classical ionic approach. researchgate.net Such strategies could potentially be applied to directly acylate a brominated aromatic ring at a specific position, offering a more controlled and versatile synthetic route.

Novel Catalytic Pathways (e.g., Palladium-Catalyzed Transformations, Cobalt-Catalyzed Cross-Couplings)

Modern organometallic catalysis offers powerful alternatives to classical methods for constructing diaryl ketones. These reactions often proceed under milder conditions with higher functional group tolerance.

Palladium-Catalyzed Transformations: Palladium catalysis is a cornerstone of modern cross-coupling chemistry. For the synthesis of diaryl ketones, palladium-catalyzed carbonylative cross-coupling reactions are particularly relevant. A highly efficient three-component Suzuki carbonylation has been developed, coupling aryl bromides, aryl boronic acids, and carbon monoxide to form a wide range of diaryl ketones. nih.gov This method could be adapted to synthesize the 2'-bromobenzophenone scaffold by coupling a 2-bromophenylboronic acid derivative with a 4-hydroxyphenyl bromide under a carbon monoxide atmosphere. Palladium has also been utilized in cross-dehydrogenative couplings (CDC), which forge bonds between two different C-H bonds, representing a highly atom-economical approach. rsc.org

Cobalt-Catalyzed Cross-Couplings: Cobalt catalysis has emerged as a cost-effective and efficient alternative to palladium for various cross-coupling reactions. Cobalt-catalyzed methods for the synthesis of symmetrical diaryl ketones have been developed using aryl bromides and ethyl chloroformate, which acts as a carbon monoxide surrogate. researchgate.net Furthermore, cobalt catalysts have been employed in stereospecific carbonylative couplings of alkyl electrophiles and dienes to produce enantioenriched dienones, showcasing the versatility of cobalt in carbonylation chemistry. nih.gov The development of these methods for aryl-aryl coupling could provide a direct route to the benzophenone core.

Table 3: Novel Catalytic Pathways for Diaryl Ketone Synthesis

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / cataCXium A | Aryl/Heteroaryl Bromides, Boronic Acids, CO | Highly general three-component Suzuki carbonylation. Low catalyst loadings. | nih.gov |

| Palladium Complex | Triarylbismuthines, Aryl Iodides, CO | Requires only 1 atm of CO. Excellent functional group tolerance. | researchgate.net |

| CoBr₂ / Bipyridine Ligand | Aryl Bromides, Ethyl Chloroformate | Synthesis of symmetrical diaryl ketones under mild conditions. | researchgate.net |

| Anionic Cobalt Carbonyl Complex | Alkyl Tosylates, Dienes, CO | Stereospecific synthesis of dienones at low pressure. | nih.gov |

Light-Mediated Synthetic Methods

Photochemistry offers unique pathways for bond formation, often under mild, ambient temperature conditions. Light-mediated reactions can generate highly reactive intermediates, enabling transformations that are difficult to achieve through thermal methods.

The merging of photocatalysis with transition metal catalysis has led to innovative C-H functionalization strategies. A dual-catalytic system combining a phenanthraquinone photocatalyst with a palladium catalyst enables the acylation of arenes with aldehydes via dual C-H activation at room temperature. nih.govacs.org In this process, visible light initiates the formation of an acyl radical from an aldehyde, which then couples with a palladium-activated arene.

Direct C-H aroylation of heteroarenes has also been achieved using visible light photoredox catalysis, generating nucleophilic aroyl radicals from simple aroyl chlorides. acs.org These methods provide a direct route to aryl ketones and could be adapted for the synthesis of functionalized benzophenones. Another relevant photochemical process is the photoenolization of o-alkylbenzophenones, where UV light induces an intramolecular hydrogen transfer to form a photoenol, demonstrating the unique reactivity of substituted benzophenones under irradiation. acs.org

Table 4: Light-Mediated Methods for Aryl Ketone Synthesis

| Methodology | Reactants | Catalyst(s) | Light Source | Key Features | Reference |

|---|---|---|---|---|---|

| Dual Photocatalysis and Palladium Catalysis | Arenes, Aldehydes | Phenanthraquinone, Palladium catalyst | Visible Light | Acylation via dual C-H activation at room temperature. | nih.govacs.org |

| Visible Light Photoredox Catalysis | Heteroarenes, Aroyl Chlorides | fac-Ir(ppy)₃ | Blue LEDs | Direct Minisci-type aroylation with high regioselectivity. | acs.org |

| Direct Photochemical Conversion | Alkynylated Chalcones | None | UV-A LED | Rapid (5 min) synthesis of substituted benzo[b]fluorenes in continuous flow. | nih.gov |

Mechanistic Investigations and Chemical Reactivity of 4 Acetoxy 2 Bromobenzophenone

Reactivity at the Bromine Moiety

The carbon-bromine bond on the aromatic ring is a key site for various synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Direct nucleophilic aromatic substitution (SNAr) on the bromine atom of 4-Acetoxy-2'-bromobenzophenone is generally unfavorable. Aryl halides are typically resistant to nucleophilic attack unless activated by strong electron-withdrawing groups positioned ortho or para to the halogen. However, substitution can be achieved under specific conditions, often involving organometallic reagents where an initial reaction at another site facilitates a subsequent intramolecular substitution. For instance, the reaction of the closely related 2-bromobenzophenone (B80453) with Grignard reagents can lead to the substitution of the bromine atom. This occurs through an initial attack of the Grignard reagent on the carbonyl carbon, followed by an intramolecular nucleophilic substitution of the bromine by the newly formed organometallic complex. rsc.org

The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The Sonogashira reaction, which couples an aryl halide with a terminal alkyne, is a prominent example. researchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromobenzophenone, forming a Pd(II) complex.

Transmetalation: The copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) salt, and base, transfers the alkynyl group to the palladium complex.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. organic-chemistry.org

The reactivity of the halide in these couplings follows the order I > Br > Cl > F. researchgate.net The bromo-substituent in this compound is sufficiently reactive for these transformations, allowing for the synthesis of various alkynyl-substituted benzophenones under mild conditions. researchgate.net

| Parameter | Typical Conditions for Sonogashira Coupling of Aryl Bromides | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | wikipedia.orgorganic-chemistry.org |

| Co-catalyst | CuI | researchgate.net |

| Base | Amine (e.g., Triethylamine, Diethylamine) | researchgate.net |

| Solvent | THF, DMF, or the amine base itself | researchgate.net |

| Temperature | Room temperature to moderate heating | researchgate.net |

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination or hydrogenolysis. A common and efficient method is catalytic hydrogenation, which involves reacting the substrate with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. tu-clausthal.dechemrevlett.com This process is often highly chemoselective; the carbon-bromine bond can be cleaved under neutral conditions without affecting other reducible functional groups like the ketone or the ester. tu-clausthal.dechemrevlett.com

Alternative methods for the hydrogenolysis of aryl bromides include the use of lithium aluminum hydride in tetrahydrofuran, which provides a fast and convenient procedure. nih.gov Formate salts, in the presence of a palladium/carbon catalyst, can also serve as a hydrogen source in transfer hydrogenolysis reactions. rsc.org

| Method | Reagents | Key Features | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Neutral conditions, high selectivity for C-Br bond | tu-clausthal.dechemrevlett.com |

| Hydride Reduction | LiAlH₄ in THF | Fast reaction for aryl bromides | nih.gov |

| Transfer Hydrogenolysis | Formate Salts, Pd/C | Uses a hydrogen donor instead of H₂ gas | rsc.org |

| Micellar Catalysis | Pd catalyst, NaBH₄, in water | Mild, environmentally friendly conditions | nih.gov |

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that react readily with this compound. sigmaaldrich.com The molecule presents multiple electrophilic sites, but the most reactive is the carbonyl carbon of the ketone. The initial step is the nucleophilic addition of the organometallic reagent to the carbonyl group, forming a tertiary alkoxide intermediate. researchgate.net

For 2-bromobenzophenone derivatives, a subsequent reaction can occur. The proximity of the newly formed magnesium alkoxide to the bromine atom can facilitate an intramolecular nucleophilic attack, leading to the substitution of the bromine. rsc.org This provides a pathway to products that would not be formed by a direct intermolecular SNAr reaction. It is important to note that Grignard reagents are also very strong bases and will react with any acidic protons present in the reaction medium.

Photochemical Behavior and Excited State Chemistry

The photochemical behavior of this compound is governed by the benzophenone (B1666685) chromophore, which is well-known for its rich photochemistry. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which rapidly undergoes a highly efficient intersystem crossing (ISC) to the triplet state (T₁). acs.org The presence of the bromine atom, a heavy atom, is expected to further enhance the rate of ISC. The subsequent reactions of the triplet state molecule define its photochemical reactivity.

Photoreactivity Mechanisms (e.g., Photoenolization, Di-pi-methane Rearrangement in Related Benzophenones)

Photoenolization: Benzophenones with ortho-alkyl substituents are known to undergo photoenolization. This process involves the intramolecular abstraction of a hydrogen atom from the ortho-substituent by the excited triplet carbonyl group, forming a transient biradical which then rearranges to a photoenol. In the case of this compound, there is no ortho-alkyl group from which to abstract a hydrogen. However, the presence of the ortho-bromo substituent introduces different photochemical pathways. Theoretical calculations have shown that molecules like 2-bromobenzophenone (2BrBP) undergo significant conformational changes upon photoexcitation. aip.org At low temperatures, crystalline 2BrBP exhibits phosphorescence from two different conformers. aip.org

Di-π-methane Rearrangement: The di-π-methane rearrangement is a photochemical reaction characteristic of molecules containing two π-systems separated by an sp³-hybridized carbon atom. rsc.org While classic benzophenone does not fit this structural requirement, appropriately substituted derivatives can undergo analogous rearrangements. This reaction typically proceeds through the excited singlet state and involves a 1,2-shift of one π-group and the formation of a cyclopropane (B1198618) ring. rsc.org The benzophenone moiety itself does not undergo this rearrangement, but its presence can influence the photoreactivity of other parts of a larger molecule.

Sensitization and Energy Transfer Processes

Benzophenone and its derivatives are excellent triplet photosensitizers. After populating its own triplet state, this compound can transfer its triplet energy to another molecule (an acceptor) with a lower triplet energy. This process, known as triplet-triplet energy transfer, regenerates the ground-state benzophenone and creates the triplet state of the acceptor, which can then undergo its own characteristic reactions.

The efficiency of energy transfer depends on the triplet energies of the donor (sensitizer) and acceptor. Intramolecular energy transfer is also possible if the molecule contains another chromophore with a lower triplet energy. Studies on benzophenone-naphthalene systems linked by a flexible chain have demonstrated the occurrence of intramolecular triplet energy transfer. researchgate.net In such a system, excitation of the benzophenone moiety leads to phosphorescence from the naphthalene (B1677914) group, confirming the energy transfer. researchgate.net The rate of this transfer is dependent on the distance and orientation between the two chromophores.

Light-Mediated Reactions and Mechanistic Studies

The excited triplet state of benzophenones is diradical-like, with significant radical character on the carbonyl oxygen. This makes it highly reactive in hydrogen abstraction reactions.

Photoreduction: A classic light-mediated reaction of benzophenones is their photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol. The excited benzophenone triplet abstracts a hydrogen atom from the alcohol, forming a benzhydrol radical (ketyl radical) and an alcohol-derived radical. bgsu.edu Two ketyl radicals can then dimerize to form benzopinacol. bgsu.edu The substituents on the benzophenone ring can influence the quantum yield of this photoreduction.

Excited State Ketyl Radicals: The benzophenone ketyl radical itself can absorb another photon, promoting it to an excited state. acs.orgrsc.org The absorption spectra and lifetimes of these excited ketyl radicals are influenced by the substituents on the phenyl rings. acs.org For instance, the excited state of the 4-bromobenzophenone (B181533) ketyl radical has been studied, providing insight into the decay processes of these transient species. acs.org

Carbon-Halogen Bond Cleavage: A significant photochemical pathway for 2'-bromobenzophenone is the cleavage of the carbon-bromine bond. Aryl halides can undergo photolytic C-X bond homolysis, particularly from the triplet state, to generate an aryl radical and a halogen atom. This pathway can compete with other photochemical processes like hydrogen abstraction. The resulting aryl radical can then engage in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other species.

Electrochemical Studies of the Benzophenone System

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties of molecules. For benzophenone derivatives, these studies provide information on reduction and oxidation potentials, the stability of the resulting radical ions, and the influence of substituents on the electronic properties of the molecule.

Oxidation and Reduction Pathways

Reduction: The electrochemical reduction of benzophenones in aprotic solvents typically occurs in two successive one-electron steps. mdpi.comresearchgate.net

First Reduction: The first step is a reversible one-electron reduction to form a stable radical anion (ketyl radical anion). (C₆H₅)₂C=O + e⁻ ⇌ [(C₆H₅)₂C–O]⁻•

Second Reduction: At more negative potentials, a second, often irreversible, one-electron reduction occurs to form a dianion. [(C₆H₅)₂C–O]⁻• + e⁻ → [(C₆H₅)₂C–O]²⁻

The reduction potentials are highly sensitive to the nature and position of substituents on the aromatic rings. researchgate.net

Electron-withdrawing groups (like the -Br atom) make the reduction easier (occur at less negative potentials) by stabilizing the resulting radical anion.

Electron-donating groups (like an ether or amino group, which the acetoxy group can resemble to a degree through resonance donation from its oxygen) make the reduction more difficult (occur at more negative potentials).

In addition to the reduction of the carbonyl group, the carbon-bromine bond can also be electrochemically reduced. The reductive cleavage of the C-Br bond in bromobenzophenones has been observed, leading to the formation of benzophenone. rsc.org This process can sometimes be catalyzed by the electrode material. uantwerpen.be The potential required for C-Br bond cleavage is typically more negative than that for the first reduction of the carbonyl group.

Oxidation: The oxidation of the benzophenone moiety itself is difficult, occurring at high positive potentials. However, substituents on the ring can be oxidized. The 4-acetoxy group is generally stable towards oxidation under typical electrochemical conditions. If the acetoxy group were hydrolyzed to a hydroxyl group, the resulting phenol (B47542) would be much more easily oxidized. There is no readily oxidizable group in the this compound molecule, so its oxidation is expected to be challenging.

The table below provides representative reduction potential data for related benzophenone derivatives, illustrating substituent effects.

| Compound | Epc1 (V vs. Fc/Fc+) | Epc2 (V vs. Fc/Fc+) | Solvent |

| Benzophenone | -2.20 | -2.71 | DMF |

| 4-Chlorobenzophenone | -2.12 | -2.76 | DMF |

| 4-Methoxybenzophenone | -2.28 | -2.80 | DMF |

| 4,4'-Dibromobenzophenone | -2.05 | -2.55 | DMF |

| Data are representative and compiled from various electrochemical studies. Actual values may vary based on experimental conditions (solvent, electrolyte, scan rate). |

Electron Transfer Mechanisms

While direct studies on the electron transfer mechanisms of this compound are not extensively documented, its behavior can be inferred from the well-established principles governing related aromatic compounds, such as halobenzenes and benzophenones. Electron transfer (ET) processes are fundamental to many chemical and photochemical reactions, often involving the formation of radical ions.

In molecules containing both an aromatic ring and a halogen substituent, intramolecular electron transfer can occur, particularly in the corresponding radical anions. The process involves the transfer of an electron from a π-type molecular orbital of the aromatic ring to a σ*-type orbital localized on the carbon-halogen bond. This transfer can lead to the dissociation of the carbon-halogen bond. The presence of π-acceptor groups on the aromatic ring can stabilize the initial π-radical anion, influencing the rate and efficiency of the intramolecular electron transfer and subsequent fragmentation.

Furthermore, benzophenone and its derivatives are known to undergo photochemical reactions involving electron transfer. Upon excitation, triplet-excited benzophenones can act as powerful oxidants, capable of abstracting electrons from suitable donors. In some cases, this process is coupled with proton transfer, leading to what is known as proton-coupled electron transfer (PCET). The specific pathway, whether a stepwise electron transfer followed by proton transfer or a concerted PCET, is influenced by the nature of the reactants and the reaction conditions.

Aromatic Ring Reactivity and Functionalization

The two aromatic rings of this compound exhibit different reactivity profiles towards substitution and functionalization reactions due to the distinct electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (e.g., Nuclear Halogenation with Swamping Catalyst Effect)

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry. The regioselectivity and rate of these reactions are dictated by the electronic nature of the substituents already present on the aromatic ring.

In this compound, the two aromatic rings possess different substituent patterns:

Ring A: Substituted with a 4-acetoxy group.

Ring B: Substituted with a 2'-bromo group and the benzoyl carbonyl group.

The acetoxy group on Ring A is an ortho, para-directing group. The oxygen atom's lone pairs can be donated to the ring through resonance, activating the ortho and para positions towards electrophilic attack. However, the acetyl group is electron-withdrawing, which delocalizes the oxygen lone pair and makes the acetoxy group a less potent activator than a hydroxyl group.

The benzoyl group is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the aromatic ring (Ring B) through both inductive and resonance effects, making it less susceptible to electrophilic attack. Any substitution would be directed to the meta position relative to the carbonyl. The bromo group is also deactivating (due to its inductive effect) but is ortho, para-directing (due to resonance).

Therefore, electrophilic substitution is expected to occur preferentially on Ring A, at the positions ortho to the acetoxy group (positions 3 and 5).

A notable technique for achieving nuclear halogenation on deactivated aromatic rings, such as Ring B in this molecule, is the swamping catalyst effect . Aromatic ketones can be complexed with a strong Lewis acid, such as aluminum chloride (AlCl3), in a stoichiometric amount or greater. This complexation of the carbonyl group further deactivates the ring towards electrophilic attack but also prevents side-chain reactions. By using an excess of the Lewis acid, which also acts as a catalyst for halogenation, nuclear substitution can be forced to occur on the deactivated ring. For instance, this method has been successfully employed for the bromination of acetophenone, yielding primarily the meta-bromo derivative.

| Ring | Substituent | Directing Effect | Reactivity | Predicted Position of Electrophilic Attack |

| A | 4-Acetoxy | Ortho, Para | Activated (relative to Ring B) | 3 and 5 positions |

| B | 2'-Bromo | Ortho, Para | Deactivated | - |

| B | Benzoyl | Meta | Deactivated | 4' and 6' positions (meta to carbonyl) |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the leaving group is the bromide on Ring B. The benzoyl group is an electron-withdrawing group, but it is positioned meta to the bromine atom. This positioning is not optimal for activating the ring towards a classical addition-elimination SNAr mechanism, which relies on resonance stabilization of the intermediate Meisenheimer complex by the electron-withdrawing group. Therefore, standard SNAr reactions on the 2'-bromo position are expected to be slow.

An alternative pathway for nucleophilic aromatic substitution, particularly with very strong bases, is the elimination-addition mechanism , which proceeds through a benzyne (B1209423) intermediate. This mechanism does not require activation by electron-withdrawing groups. A strong base can abstract a proton from the position ortho to the leaving group, leading to the elimination of the halide and the formation of a highly reactive benzyne. The nucleophile then adds to the benzyne, followed by protonation to yield the substituted product. Given the presence of a hydrogen atom at the 3' position, the formation of a benzyne intermediate from the 2'-bromo ring is a plausible reaction pathway under strongly basic conditions.

Annulation and Ring-Closure Reactions (involving related benzophenones)

The structural motif of 2-bromobenzophenone is a valuable precursor for the synthesis of fused ring systems, particularly fluorenones, through intramolecular cyclization reactions. These annulation and ring-closure reactions often involve the formation of a new carbon-carbon bond between the two aromatic rings.

One prominent method for achieving this transformation is through palladium-catalyzed intramolecular C-H activation . In this approach, a palladium catalyst facilitates the coupling of the carbon bearing the bromine with a C-H bond on the other aromatic ring, leading to the formation of the fluorenone skeleton. While this has been demonstrated for related 2-bromobenzaldehydes, the principle can be extended to 2-bromobenzophenones.

Another strategy involves the photochemical cyclization of 2-bromobenzophenones. Photoinduced homolytic cleavage of the carbon-bromine bond generates an aryl radical. This radical can then undergo an intramolecular cyclization by attacking the adjacent aromatic ring, followed by oxidation to afford the corresponding fluorenone. This reaction is typically carried out in a suitable solvent under UV irradiation.

These ring-closure reactions provide a powerful tool for building molecular complexity from 2-halobenzophenone scaffolds and are relevant to the potential synthetic transformations of this compound.

Theoretical and Computational Chemistry Approaches

Electronic Structure Elucidation and Spectroscopic Property Prediction

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Theoretical methods allow for a detailed exploration of the electron distribution and energy levels within 4-Acetoxy-2'-bromobenzophenone, which in turn enables the prediction of its spectroscopic characteristics.

While specific computational studies on this compound are not extensively documented in public literature, a vast body of research on benzophenone (B1666685) and its substituted derivatives provides a robust framework for understanding its electronic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used for this class of compounds. scribd.comresearchgate.netconsensus.app DFT methods, such as B3LYP, are effective for optimizing the geometry and predicting various molecular properties of benzophenones. scribd.comscispace.com For instance, DFT calculations can elucidate the impact of the acetoxy and bromo substituents on the electronic distribution of the benzophenone core. The electron-donating nature of the para-acetoxy group and the electron-withdrawing, sterically influential ortho-bromo group are expected to significantly modulate the energies of the frontier molecular orbitals (HOMO and LUMO). ufms.br

For higher accuracy in energy calculations, especially for excited states, more sophisticated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed, though they are more computationally demanding. nih.govresearchgate.net Studies on related systems demonstrate that these methods can provide benchmark data for calibrating more cost-effective DFT functionals. researchgate.net Time-Dependent DFT (TD-DFT) is a common approach for predicting UV-Vis absorption spectra, which arise from electronic transitions. scribd.comconsensus.appscialert.net For benzophenone derivatives, the main electronic transitions in the UVA/UVB range are typically of π → π* character, with the HOMO → LUMO transition often being a major contributor. scribd.comconsensus.app The substitution pattern, such as ortho versus para, can influence the absorption wavelength and intensity. scribd.comufms.br

Table 1: Representative Calculated Electronic Properties for Substituted Benzophenones (Illustrative)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzophenone | B3LYP/6-311G(d,p) | -6.23 | -1.98 | 4.25 |

| 4-Hydroxybenzophenone (B119663) | B3LYP/6-31G(d) | -5.89 | -1.85 | 4.04 |

| 4-Chlorobenzophenone | B3LYP/6-31G(d) | -6.35 | -2.21 | 4.14 |

Note: This table is illustrative and compiled from typical values found in computational studies on substituted benzophenones. The exact values for this compound would require specific calculations.

The three-dimensional structure of this compound, particularly the dihedral angles between the phenyl rings and the carbonyl group, is crucial for its reactivity and intermolecular interactions. Conformational analysis through computational methods can identify the most stable (lowest energy) geometries. The steric hindrance introduced by the 2'-bromo substituent is expected to cause a significant twist in the corresponding phenyl ring relative to the plane of the carbonyl group. nih.gov This is a common feature in ortho-substituted benzophenones. nih.gov

The degree of this twist angle affects the extent of π-conjugation across the molecule, which in turn influences the electronic properties and the UV absorption spectrum. scialert.net A larger twist angle generally leads to reduced conjugation, which can affect the position and intensity of the absorption bands. Computational studies on a range of substituted benzophenones have shown that the twist angles can vary significantly, from around 38° to over 83°, depending on the nature and position of the substituents. nih.gov For this compound, a substantial twist angle for the bromo-substituted ring would be predicted.

Reaction Mechanism Modeling and Pathway Elucidation

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions. For benzophenone derivatives, photochemical reactions are of particular interest. bgsu.edu Modeling these reactions can help to identify intermediates, transition states, and the most favorable reaction pathways.

A key aspect of reaction mechanism modeling is the identification and characterization of transition states—the highest energy points along a reaction pathway. DFT calculations are frequently used to locate transition state geometries and calculate their energies. acs.org For photochemical reactions of benzophenones, such as hydrogen abstraction by the excited triplet state, computational methods can model the approach of the excited benzophenone to a hydrogen donor and characterize the transition state for the hydrogen transfer step. nih.govacs.org The activation energy barrier, determined by the energy difference between the reactants and the transition state, is a critical factor in determining the reaction rate.

Once a transition state is located, reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can be used to confirm that the transition state connects the desired reactants and products. This analysis maps out the entire energy profile of the reaction, providing a detailed picture of the geometric and electronic changes that occur as the reaction progresses. For reactions involving this compound, this could involve tracking bond-breaking and bond-forming processes, changes in dihedral angles, and the evolution of charge distribution along the reaction pathway.

Chemical reactions are often performed in a solvent, which can have a significant impact on reactivity. longdom.orglongdom.orgrsc.org Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can solvate charged or polar species and affect the energies of reactants, products, and transition states. longdom.orglongdom.org Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions like hydrogen bonding. nih.gov

Studies on benzophenone and its derivatives have shown that solvent polarity can influence spectroscopic properties and reaction rates. scialert.netrsc.orgacs.org For instance, the rate of reaction of the benzophenone radical anion with organic halides increases with the solvating power of the medium. rsc.org For a reaction involving this compound, the choice of solvent could influence the stability of charged intermediates or polar transition states, thereby altering the reaction mechanism and outcome. Computational modeling of solvent effects would be crucial for understanding and predicting its reactivity in different environments. nih.govacs.org

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules over time. For substituted benzophenones, these simulations are crucial for understanding conformational changes, solvent effects, and interactions with other molecules.

Solvent Interactions: The behavior of this compound in different environments can be predicted using MD simulations. By simulating the compound in various solvents, researchers can analyze the solvation shell structure and the dynamics of solvent molecules around the solute. This is particularly important for predicting solubility, which is a key parameter in chemical synthesis and formulation.

Interaction with Biomolecules: Substituted benzophenones are known to interact with biological systems. For instance, Gaussian accelerated molecular dynamics simulations have been employed to study the binding of chlorinated benzophenone-1 derivatives to the androgen receptor. nih.govacs.org A similar approach for this compound could elucidate its potential as an endocrine disruptor or its binding affinity to other proteins, providing a molecular-level understanding of its toxicological or pharmacological profile.

Photodynamics: Benzophenones are well-known for their photochemical properties. Ab initio surface-hopping dynamics simulations are used to investigate the excited-state dynamics of benzophenone, including processes like intersystem crossing, which are fundamental to its role as a photosensitizer. nih.govacs.org Similar computational studies on this compound would be invaluable in understanding how the acetoxy and bromo substituents affect its photophysical properties, such as the lifetime of its excited states and its efficiency as a photoinitiator.

A hypothetical MD simulation setup for this compound is outlined in the table below, based on common practices for similar organic molecules.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | To define the potential energy of the system as a function of atomic coordinates. |

| Solvent Model | TIP3P or SPC/E water model for aqueous simulations; appropriate organic solvent models. | To simulate the effect of the solvent environment on the molecule's behavior. |

| Ensemble | NPT (Isothermal-isobaric) | To simulate the system at constant temperature and pressure, mimicking laboratory conditions. |

| Temperature | 300 K | To simulate the system at room temperature. |

| Pressure | 1 atm | To simulate the system at atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | To ensure adequate sampling of conformational space and observe relevant molecular motions. |

Application in Computational Material Design and Catalysis

Computational chemistry is an indispensable tool in the rational design of new materials and catalysts. For this compound, computational approaches can predict its suitability for various applications and guide the synthesis of derivatives with enhanced properties.

Material Design: Benzophenone derivatives are utilized in the development of UV-protective materials and photopolymers. researchgate.net Computational screening, using methods like Density Functional Theory (DFT), can predict the UV-vis absorption spectra of this compound and its derivatives. chemrxiv.orgchemrxiv.org This allows for the in silico design of molecules with specific light-absorbing properties. Furthermore, computational models can predict how the incorporation of this molecule into a polymer matrix would affect the material's mechanical and thermal properties. The design of novel benzophenone derivatives for applications such as anti-inflammatory agents has also been guided by computational docking studies. nih.govnih.gov

Catalysis: Benzophenones can act as photocatalysts, particularly in hydrogen atom transfer (HAT) reactions. acs.org Computational modeling can elucidate the mechanism of such catalytic processes. For this compound, DFT calculations can be used to determine key parameters that govern its catalytic activity, such as bond dissociation energies and the energies of frontier molecular orbitals. These calculations can help in understanding how the electronic effects of the acetoxy and bromo substituents modulate its reactivity as a photocatalyst.

The table below summarizes key computational parameters that would be investigated to assess the potential of this compound in material design and catalysis, based on studies of related compounds.

| Computational Method | Parameter to be Calculated | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Gap | Predicts electronic transitions, reactivity, and stability. |

| Time-Dependent DFT (TD-DFT) | UV-vis Absorption Spectrum | Essential for designing UV-filters and photoinitiators. chemrxiv.orgchemrxiv.org |

| DFT | Bond Dissociation Energies | Crucial for assessing the efficiency of photocatalytic hydrogen atom transfer. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with material or biological properties. | Aids in the predictive design of new derivatives with desired functionalities. scielo.br |

| Molecular Docking | Binding affinity and mode to a target protein. | Used in the design of bioactive molecules, such as drugs or potential endocrine disruptors. nih.govnih.gov |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. For 4-Acetoxy-2'-bromobenzophenone, NMR analysis would provide definitive evidence for the arrangement of its constituent atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The acetoxy group would present a sharp singlet peak, typically in the upfield region. The aromatic protons on the two benzene (B151609) rings would appear as a series of multiplets in the downfield region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing carbonyl and bromine substituents, and the electron-donating acetoxy group. The steric hindrance caused by the ortho-bromine atom would likely induce a non-planar conformation between the two rings, further influencing the chemical shifts of the nearby protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetoxy (-CH₃) | ~2.3 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include those for the methyl carbon of the acetoxy group, the two carbonyl carbons (one from the ester and one from the ketone), and the twelve aromatic carbons. The carbon atom bonded to the bromine atom is expected to show a chemical shift influenced by the "heavy atom effect," which can cause a shift that is counterintuitive to simple electronegativity arguments.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetoxy (-CH₃) | ~21 |

| Aromatic C-H | ~120 - 135 |

| Aromatic C-Br | ~122 |

| Aromatic C-O | ~155 |

| Aromatic C-C=O (quaternary) | ~130 - 140 |

| Ketone (C=O) | ~195 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying components in a mixture.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group. For this specific molecule, initial fragmentation could involve the loss of the acetoxy group or the bromine atom.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Identity | Notes |

|---|---|---|

| 318/320 | [C₁₅H₁₁BrO₃]⁺ | Molecular ion peak showing Br isotope pattern |

| 276/278 | [M - C₂H₂O]⁺ | Loss of ketene (B1206846) from the acetoxy group |

| 259/261 | [M - C₂H₃O₂]⁺ | Loss of the acetyl radical |

| 183/185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation |

| 121 | [C₇H₅O₂]⁺ | Acetoxyphenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its carbonyl groups. A sharp, intense peak would be expected for the ketone C=O stretch, and another for the ester C=O stretch, typically at a slightly higher wavenumber. The spectrum would also feature C-O stretching vibrations from the ester group and various C-H and C=C stretching and bending vibrations from the aromatic rings.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Ketone C=O Stretch | ~1665 | Strong |

| Ester C=O Stretch | ~1760 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Ester C-O Stretch | 1250 - 1100 | Strong |

Raman Spectroscopy

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in Raman spectra, providing a characteristic fingerprint for the compound.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and the dihedral angle between the two aromatic rings. Such data is invaluable for understanding intermolecular interactions, such as π-stacking or halogen bonding, which govern the crystal packing. To date, no public crystal structure data for this specific compound has been deposited in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC, TLC)

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and solvents, thereby assessing its purity and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reverse-phase HPLC, would be an effective method for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. The retention time would be characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

Gas Chromatography (GC)

Given its likely volatility, GC is also a suitable technique for analyzing this compound. A non-polar or medium-polarity capillary column would be used, and the compound would be detected by a flame ionization detector (FID) or, more powerfully, a mass spectrometer (MS).

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring reaction progress. Using a silica (B1680970) gel plate and a solvent system such as a mixture of n-hexane and ethyl acetate, the compound would exhibit a specific retention factor (Rf) value, allowing for a quick assessment of the reaction mixture's composition.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, etc.) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₅H₁₁BrO₃) to confirm the empirical formula and support the compound's identity and purity.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 56.45% |

| Hydrogen | H | 1.01 | 3.47% |

| Bromine | Br | 79.90 | 25.04% |

Utility of 4 Acetoxy 2 Bromobenzophenone As a Versatile Synthetic Intermediate

Strategic Building Block for Advanced Organic Scaffolds

The potential of 4-Acetoxy-2'-bromobenzophenone as a strategic building block lies in the orthogonal reactivity of its functional groups. The acetoxy group can be readily hydrolyzed to a phenol (B47542), which can then participate in various reactions such as etherification, esterification, or serve as a directing group in electrophilic aromatic substitution. The 2'-bromo substituent on the second aromatic ring is a key handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. However, specific examples of its use in the synthesis of advanced organic scaffolds are not well-documented in scientific literature.

Precursor to Highly Functionalized Benzophenone (B1666685) Derivatives

In principle, this compound is a logical precursor to a variety of highly functionalized benzophenone derivatives. The bromine atom can be replaced by a range of nucleophiles or used in the formation of organometallic reagents, which can then react with various electrophiles. This would allow for the synthesis of benzophenones with substitution patterns that might be difficult to achieve through direct synthesis. Despite this theoretical potential, published research specifically demonstrating these transformations is limited.

Role in the Development of New Reagents and Catalysts

The benzophenone core is a known photosensitizer, and its derivatives have been explored in the development of photocatalysts. The presence of the bromo and acetoxy groups in this compound offers sites for modification to tune its photophysical properties or to attach it to a solid support. However, there is a lack of specific studies reporting the use of this particular compound in the development of new reagents or catalysts.

Potential in Supramolecular Chemistry Research

Benzophenone derivatives can act as guest molecules in host-guest complexes or as building blocks for self-assembling systems. The functional groups of this compound could potentially engage in hydrogen bonding (after hydrolysis of the acetate) and halogen bonding, making it an interesting candidate for supramolecular chemistry research. Nevertheless, specific research on the supramolecular chemistry of this compound has not been found in the reviewed literature.

Design and Synthesis of Photoactive Materials

The benzophenone chromophore is a cornerstone in the design of photoactive materials, including UV absorbers, photoinitiators, and probes. The substitution pattern of this compound could influence its absorption and emission properties. The bromo substituent, in particular, could be used to introduce heavy-atom effects or as a point of attachment for polymerization or grafting onto other materials. Despite these possibilities, there is no significant body of research available that details the design and synthesis of photoactive materials specifically derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.